molecular formula C9H13NO2 B8019847 5-(2-Methylpropoxy)pyridin-3-ol

5-(2-Methylpropoxy)pyridin-3-ol

Cat. No.: B8019847
M. Wt: 167.20 g/mol
InChI Key: MLFMBYDMEYJUPQ-UHFFFAOYSA-N
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Description

5-(2-Methylpropoxy)pyridin-3-ol is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 2-methylpropoxy group at the 5-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxy)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropoxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the pyridine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methylpropoxy)pyridin-3-one.

    Reduction: Formation of 5-(2-Methylpropoxy)pyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(2-Methylpropoxy)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxy)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-pyridin-3-ol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    5-Ethoxy-pyridin-3-ol: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.

    5-Propoxy-pyridin-3-ol: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.

Uniqueness

5-(2-Methylpropoxy)pyridin-3-ol is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(2-methylpropoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)6-12-9-3-8(11)4-10-5-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMBYDMEYJUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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